

Benchmarking 5-Ethoxypent-1-ene: A Comparative Guide for Synthetic Applications

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Compound of Interest

Compound Name: 5-Ethoxypent-1-ene

CAS No.: 15193-19-8

Cat. No.: B14704278

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In the landscape of organic synthesis, the strategic selection of building blocks is paramount to achieving desired molecular complexity and functionality. **5-Ethoxypent-1-ene**, a bifunctional molecule incorporating a terminal alkene and an ether linkage, presents a unique scaffold for a variety of chemical transformations. This guide provides a comprehensive performance benchmark of **5-Ethoxypent-1-ene** in several key applications, offering a comparative analysis against common alternatives and supported by established chemical principles. The insights herein are intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile reagent.

Introduction to 5-Ethoxypent-1-ene: Structure and Reactivity

5-Ethoxypent-1-ene (CAS No. 15193-19-8) possesses a molecular formula of C₇H₁₄O and a molecular weight of 114.19 g/mol [1]. Its structure is characterized by a terminal C=C double bond, a site of high reactivity for a multitude of addition and transformation reactions, and a flexible four-carbon spacer terminated by an ethoxy group. The ether functionality, being relatively inert under many reaction conditions, can influence the molecule's solubility and polarity, and may serve as a latent functional handle for subsequent modifications.

This guide will explore the performance of **5-Ethoxypent-1-ene** in the following pivotal applications:

- Olefin Metathesis: A powerful tool for carbon-carbon bond formation.
- Hydroformylation: A key industrial process for the synthesis of aldehydes.
- Epoxidation: The formation of valuable epoxide intermediates.
- Polymerization: As a monomer for the synthesis of functionalized polyolefins.
- Fragrance Synthesis: As a building block for novel fragrance compounds.

Performance in Olefin Metathesis

Olefin metathesis is a Nobel Prize-winning technology that enables the efficient construction of new carbon-carbon double bonds.^[2] The performance of a terminal alkene like **5-Ethoxypent-1-ene** in metathesis reactions, particularly cross-metathesis (CM) and ring-closing metathesis (RCM), is of significant interest.

Comparative Analysis

In the context of olefin metathesis, **5-Ethoxypent-1-ene** is expected to exhibit reactivity comparable to other simple terminal alkenes such as 1-hexene or 1-octene. The distal ethoxy group is not anticipated to significantly influence the electronic properties of the terminal double bond, thus having a minimal impact on the rate of catalyst initiation and turnover with common ruthenium-based catalysts like Grubbs' or Hoveyda-Grubbs' catalysts.^[3]

Table 1: Predicted Performance of **5-Ethoxypent-1-ene** in Olefin Metathesis Compared to a Standard Alkene

Feature	5-Ethoxypent-1-ene	1-Hexene (for comparison)	Rationale for Predicted Performance
Reactivity in Cross-Metathesis	High	High	As a terminal alkene, it is a good substrate for cross-metathesis with other alkenes.[4]
Selectivity in Cross-Metathesis	Good	Good	The formation of the desired cross-product is generally favored over homodimerization, especially when one partner is in excess.
Suitability for Ring-Closing Metathesis	High (as a precursor)	High (as a precursor)	When incorporated into a diene, the terminal alkene readily participates in RCM to form cyclic structures.
Catalyst Compatibility	Excellent	Excellent	Compatible with a wide range of commercially available ruthenium and molybdenum metathesis catalysts. [5][6][7]

The primary advantage of using **5-Ethoxypent-1-ene** over a simple hydrocarbon alkene lies in the introduction of the ether functionality into the product, which can impart desirable properties such as increased polarity or can serve as a point for further chemical modification.

Experimental Protocol: Cross-Metathesis

This protocol describes a general procedure for the cross-metathesis of **5-Ethoxypent-1-ene** with a generic alkene partner.

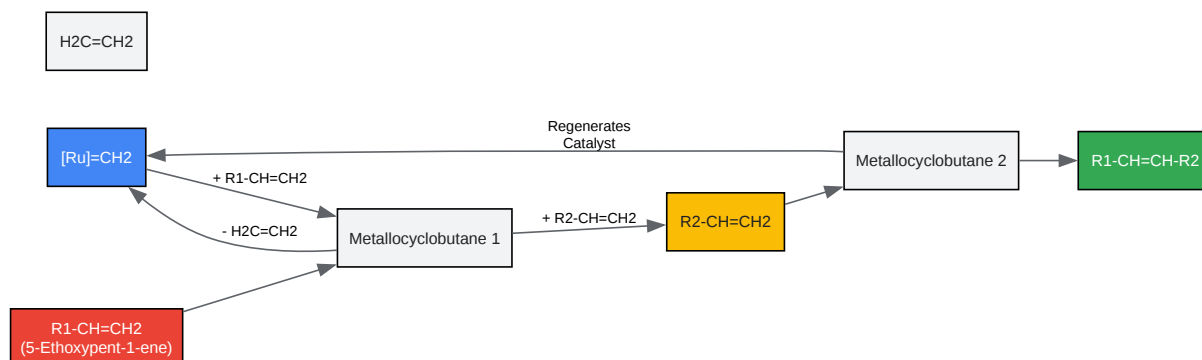
Materials:

- **5-Ethoxypent-1-ene**
- Alkene partner (e.g., methyl acrylate)
- Grubbs' 2nd Generation Catalyst
- Anhydrous dichloromethane (DCM)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a dry, inert-atmosphere-flushed flask, add the alkene partner and anhydrous DCM.
- Add **5-Ethoxypent-1-ene** (typically 1.0 to 1.5 equivalents).
- Degas the solution with a gentle stream of inert gas for 10-15 minutes.
- Add Grubbs' 2nd Generation Catalyst (typically 1-5 mol%) under a positive pressure of inert gas.
- Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS.
- Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.
- Concentrate the mixture in vacuo and purify the residue by column chromatography on silica gel.

Visualization: Olefin Metathesis Catalytic Cycle



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Caption: Catalytic cycle for the cross-metathesis of **5-Ethoxypent-1-ene**.

Performance in Hydroformylation

Hydroformylation, or the oxo process, is a cornerstone of industrial organic synthesis, involving the addition of a formyl group and a hydrogen atom across the double bond of an alkene to produce aldehydes.[8][9]

Comparative Analysis

The hydroformylation of terminal alkenes can yield both linear and branched aldehydes. The selectivity is highly dependent on the catalyst system (typically rhodium or cobalt-based) and reaction conditions.[10] For **5-Ethoxypent-1-ene**, the electronic influence of the distant ether group is negligible, and thus its reactivity is expected to mirror that of other terminal alkenes.

Table 2: Predicted Performance of **5-Ethoxypent-1-ene** in Hydroformylation

Feature	5-Ethoxypent-1-ene	1-Hexene (for comparison)	Rationale for Predicted Performance
Reactivity	High	High	Terminal alkenes are highly reactive substrates for hydroformylation.[8]
Regioselectivity (Linear vs. Branched)	Tunable	Tunable	Selectivity can be controlled by the choice of catalyst and ligands. Rhodium catalysts with bulky phosphine ligands generally favor the linear aldehyde.[11]
Product Profile	6-Ethoxyhexanal (linear) and 2-methyl-5-ethoxypentanal (branched)	Heptanal (linear) and 2-methylhexanal (branched)	The resulting aldehydes retain the ether functionality, offering further synthetic utility.

The resulting ethoxy-aldehydes are valuable intermediates for the synthesis of specialty chemicals, including plasticizers, detergents, and fragrance components.

Experimental Protocol: Hydroformylation

This protocol outlines a general procedure for the rhodium-catalyzed hydroformylation of **5-Ethoxypent-1-ene**.

Materials:

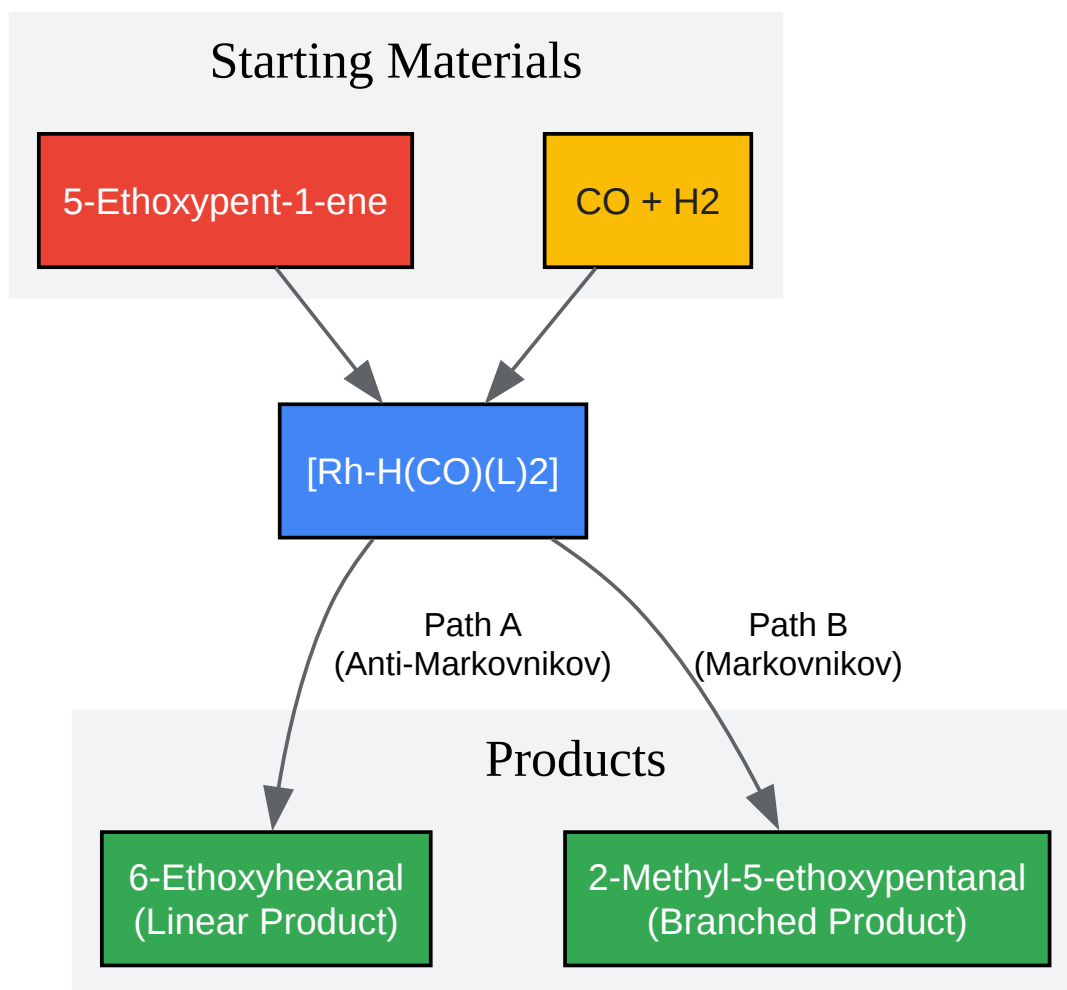
- **5-Ethoxypent-1-ene**
- Dicarboxylacetylacetonatorhodium(I) [Rh(acac)(CO)₂]
- Triphenylphosphine (or other suitable phosphine ligand)

- Anhydrous toluene
- Synthesis gas (CO/H₂)
- High-pressure autoclave

Procedure:

- In a glovebox, charge the autoclave with [Rh(acac)(CO)₂] and the phosphine ligand.
- Add anhydrous toluene, followed by **5-Ethoxypent-1-ene**.
- Seal the autoclave, remove it from the glovebox, and purge several times with synthesis gas.
- Pressurize the autoclave to the desired pressure (e.g., 20-50 bar) with synthesis gas.
- Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.
- Monitor the reaction progress by observing the pressure drop and/or by periodic sampling and GC analysis.
- After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas.
- Analyze the product mixture by GC to determine the conversion and selectivity.
- Purify the product by distillation or column chromatography.

Visualization: Hydroformylation Reaction Pathway



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Caption: Regioselective pathways in the hydroformylation of **5-Ethoxypent-1-ene**.

Performance in Epoxidation

Epoxidation, the conversion of an alkene to an epoxide, is a fundamental transformation in organic synthesis, yielding versatile three-membered ring intermediates.[12][13]

Comparative Analysis

The reactivity of an alkene in epoxidation is primarily governed by the electron density of the double bond. Terminal, non-conjugated alkenes like **5-Ethoxypent-1-ene** are generally less

reactive than more substituted or electron-rich alkenes. However, they can be efficiently epoxidized using a variety of reagents.

Table 3: Predicted Performance of **5-Ethoxypent-1-ene** in Epoxidation

Reagent	Predicted Reactivity	Selectivity	Comments
Peroxy acids (e.g., m-CPBA)	Moderate	High	A classic and reliable method for epoxidation. The reaction is stereospecific. [14]
Metal-catalyzed (e.g., Ti(O-iPr) ₄ /TBHP)	Good	High	Can offer advantages in terms of catalyst turnover and milder conditions.
Dioxiranes (e.g., DMDO)	High	Excellent	Highly reactive and selective, often performed at low temperatures. [15] [16]

The ether linkage in **5-Ethoxypent-1-ene** is stable under most epoxidation conditions and is not expected to interfere with the reaction. The resulting 2-(3-ethoxypropyl)oxirane is a useful building block for the synthesis of diols, amino alcohols, and other functionalized molecules.

Experimental Protocol: Epoxidation with m-CPBA

This protocol provides a general method for the epoxidation of **5-Ethoxypent-1-ene** using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

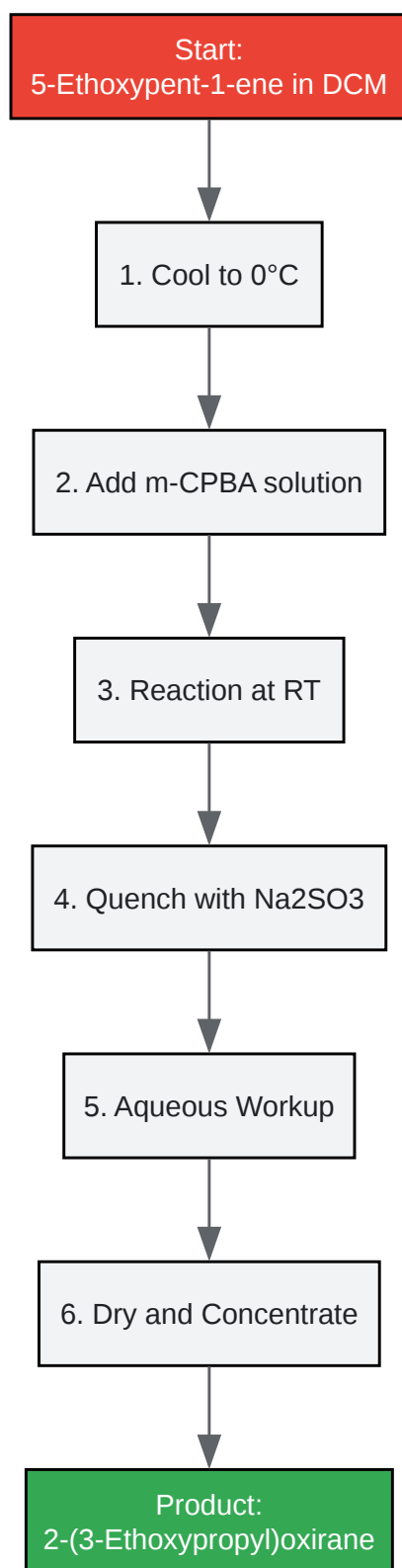
- **5-Ethoxypent-1-ene**
- meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium sulfite solution
- Brine

Procedure:

- Dissolve **5-Ethoxypent-1-ene** in DCM and cool the solution to 0 °C in an ice bath.
- In a separate flask, dissolve m-CPBA (1.1-1.5 equivalents) in DCM.
- Add the m-CPBA solution dropwise to the stirred solution of the alkene at 0 °C.
- Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
- Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous sodium sulfite solution to destroy excess peroxide.
- Wash the organic layer successively with saturated aqueous sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude epoxide by distillation or column chromatography.

Visualization: Epoxidation Workflow



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Caption: Step-by-step workflow for the epoxidation of **5-Ethoxypent-1-ene**.

Performance in Polymerization

The terminal alkene functionality of **5-Ethoxypent-1-ene** makes it a potential monomer for the synthesis of polyolefins with pendant ether groups. Such polymers can exhibit modified properties compared to their non-functionalized counterparts, such as altered polarity, solubility, and adhesion.

Comparative Analysis

The polymerization of alkenes can proceed through various mechanisms, including radical, cationic, and coordination polymerization.^{[17][18]} The suitability of **5-Ethoxypent-1-ene** for each of these methods can be inferred from its structure.

Table 4: Predicted Performance of **5-Ethoxypent-1-ene** in Polymerization

Polymerization Type	Predicted Suitability	Comparison to Ethylene/Propylene	Rationale
Radical Polymerization	Moderate	Lower	The presence of allylic protons can lead to chain transfer, limiting the molecular weight. [19]
Cationic Polymerization	Good	Higher than Ethylene	The ether oxygen could potentially stabilize a carbocation intermediate, although this effect is distal. The terminal double bond is sterically accessible.[20]
Coordination Polymerization	Good	Lower	The ether oxygen could potentially coordinate to the metal center of the catalyst, which may either inhibit or modify the polymerization process, depending on the specific catalyst system.

The resulting poly(**5-ethoxypent-1-ene**) would be a flexible polymer with regularly spaced ether linkages, potentially finding applications as a specialty adhesive, coating, or additive.

Application in Fragrance Synthesis

The synthesis of fragrance molecules often involves the construction of specific carbon skeletons with oxygen-containing functional groups.[21] Alkenes are versatile starting materials for these syntheses, and ethers are common structural motifs in many fragrance compounds.

[22][23][24]

5-Ethoxypent-1-ene can serve as a C7 building block in the synthesis of novel fragrances. For example, intramolecular cyclization reactions could lead to the formation of substituted tetrahydrofurans or tetrahydropyrans, which are present in some natural scents. Additionally, the alkene can be functionalized to introduce other odor-active groups. For instance, reaction with an epoxide could lead to the formation of homologous aldehydes, which are important fragrance components.[25]

Conclusion

While direct, quantitative benchmarking data for **5-Ethoxypent-1-ene** in many applications remains to be extensively published, a thorough analysis of its structural features allows for strong predictions of its performance. As a terminal alkene, it is expected to be a highly reactive and versatile substrate in a range of important synthetic transformations, including olefin metathesis, hydroformylation, and epoxidation. The presence of the ethoxy group provides a valuable point of differentiation from simple hydrocarbon alkenes, enabling the synthesis of functionalized products with tailored properties. This guide serves as a foundational resource for researchers looking to explore the synthetic utility of **5-Ethoxypent-1-ene**, providing both a theoretical framework and practical experimental guidance.

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